molecular formula C22H26FN3O3 B2416689 1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine CAS No. 2155874-61-4

1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine

Cat. No.: B2416689
CAS No.: 2155874-61-4
M. Wt: 399.466
InChI Key: KHRFTZXVYXGPFI-UHFFFAOYSA-N
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Description

1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine is a synthetic compound with a molecular formula of C22H26FN3O3 and a molecular weight of 399.47 It is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, a piperidine ring, and a fluoro-substituted imidazoisoindole moiety

Preparation Methods

The synthesis of 1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine typically involves multiple steps, starting with the preparation of the imidazoisoindole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The fluoro substitution is introduced via electrophilic fluorination. The piperidine ring is then acetylated and coupled with the imidazoisoindole core. Finally, the Boc protecting group is introduced to yield the target compound .

Chemical Reactions Analysis

1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine involves its interaction with specific molecular targets. The fluoro-substituted imidazoisoindole moiety is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-22(2,3)29-21(28)25-9-7-14(8-10-25)19(27)11-17-20-15(5-4-6-16(20)23)18-12-24-13-26(17)18/h4-6,12-14,17H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRFTZXVYXGPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2C3=C(C=CC=C3F)C4=CN=CN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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